molecular formula C9H15N3OS B2520479 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448132-52-2

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2520479
CAS No.: 1448132-52-2
M. Wt: 213.3
InChI Key: YKNWOGCSASFVHL-UHFFFAOYSA-N
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Description

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound makes it an interesting subject for research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially affecting cellular functions and metabolic pathways .

Cellular Effects

It has been reported that thiadiazole derivatives can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . They may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . These interactions at the molecular level can lead to various cellular effects .

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that the effects of thiadiazole derivatives can vary with different dosages

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes or cofactors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiadiazole derivatives can interact with transporters or binding proteins . These interactions can affect the localization or accumulation of the compound .

Subcellular Localization

It is known that thiadiazole derivatives can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetamidine with bromine, thiocyanate, and sodium methoxide to obtain the desired thiadiazole derivative . Another method includes the reaction of 3-acetamidine with sodium hypochlorite followed by thiocyanate . These reactions are usually carried out in an organic solvent such as ethanol or methanol, and the reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted in polar or non-polar solvents depending on the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-3-4-5-6-10-8(13)9-11-7(2)12-14-9/h3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNWOGCSASFVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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